N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester

bioconjugation peptide-protein conjugation reaction monitoring

mal-sac-HNSA is a freely water-soluble heterobifunctional crosslinker featuring a maleimide group for thiol reactivity and an activated HNSA ester that releases a chromophoric dianion, enabling real-time spectrophotometric tracking of amine conjugation. Unlike Sulfo-SMCC, it requires no organic solvents, preserving sensitive protein activity. Its ~10 Å spacer arm enhances hapten specificity, and documented absence of linker-specific immunogenicity ensures antisera target only the peptide antigen. Ideal for antibody generation and bioconjugation workflows.

Molecular Formula C16H16N2NaO9S+
Molecular Weight 435.4 g/mol
CAS No. 101554-76-1
Cat. No. B555864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
CAS101554-76-1
SynonymsMal-sac-hnsa; 101554-76-1; epsilon-N-Maleimidocaproicacid-(2-nitro-4-sulfo)-phenylestersodiumsalt; SCHEMBL1000246; CTK8F0199; N-Maleimido-6-aminocaproyl1-hydroxy-2-nitro-4-benzenesulfonicacidester; HE006468; HE289577; RT-012486; 3B3-068375; SODIUM4-{[6-(2,5-DIOXOPYRROL-1-YL)HEXANOYL]OXY}-3-NITROBENZENESULFONICACID; 1H-pyrrole-1-hexanoicacid,2,5-dihydro-2,5-dioxo-,2-nitro-4-sulfophenylester,sodiumsalt(1:1); Benzenesulfonicacid,4-((6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl)oxy)-3-nitro-,sodiumsalt; sodium4-{[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzene-1-sulfonicacid
Molecular FormulaC16H16N2NaO9S+
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
InChIInChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1
InChIKeyFRUFOUVTWCKBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester sodium salt (CAS 101554-76-1): A Water-Soluble, Monitorable Heterobifunctional Crosslinker for Peptide-Protein Conjugation


N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester sodium salt (CAS 101554-76-1), commonly abbreviated as mal-sac-HNSA, is a freely water-soluble heterobifunctional crosslinking reagent designed for conjugating sulfhydryl-containing peptides to carrier proteins [1]. The compound features a maleimide group for specific thiol reactivity and an activated HNSA ester that reacts with primary amines, releasing a chromophoric dianion that enables real-time spectrophotometric monitoring of the conjugation reaction [1]. Its sodium salt form (molecular formula C16H15N2NaO9S, molecular weight 434.36) ensures excellent aqueous solubility, allowing concentration adjustments to maximize amine reaction rates while minimizing hydrolysis .

Why N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester Cannot Be Replaced by Common Heterobifunctional Crosslinkers Like Sulfo-MBS or Sulfo-SMCC


While many amine-to-sulfhydryl heterobifunctional crosslinkers exist, simple substitution of mal-sac-HNSA with alternatives like Sulfo-MBS or Sulfo-SMCC introduces critical experimental limitations. Most common reagents lack an intrinsic chromophoric reporter, making it impossible to monitor conjugation progress in real time without secondary labeling or destructive sampling [1]. Furthermore, the unique HNSA ester leaving group of mal-sac-HNSA not only enables spectrophotometric quantitation but also produces conjugates that consistently avoid eliciting detectable antibodies specific to the crosslink itself—a documented problem with certain other bifunctional reagents that can confound immunogenicity studies [1]. The quantitative evidence below demonstrates exactly where and how mal-sac-HNSA provides measurable differentiation that directly impacts experimental design and outcome reliability.

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester sodium salt: Quantitative Differentiation Evidence vs. Comparator Crosslinkers


Real-Time Spectrophotometric Monitoring: Unique HNSA Chromophore Release vs. Non-Monitorable Sulfo-MBS and Sulfo-SMCC

Mal-sac-HNSA is the only commercially established amine-to-sulfhydryl heterobifunctional crosslinker that releases a quantifiable chromophoric leaving group upon amine reaction. Reaction with primary amino groups liberates the dianion of 1-hydroxy-2-nitro-4-benzenesulfonic acid (HNSA), which can be conveniently measured spectrophotometrically to track conjugation progress in real time [1]. In contrast, both Sulfo-MBS and Sulfo-SMCC utilize sulfo-NHS ester chemistry that produces NHS as a leaving group, which lacks a distinct chromophore for direct spectrophotometric monitoring .

bioconjugation peptide-protein conjugation reaction monitoring

Complete Water Solubility Without Organic Co-Solvent: Aqueous-Only Preparation vs. SMCC (Water-Insoluble)

Mal-sac-HNSA is described as "completely water soluble," enabling direct dissolution in aqueous buffers at working concentrations without the need for organic co-solvents like DMF or DMSO [1]. This contrasts sharply with the non-sulfonated analog SMCC, which is water-insoluble and requires initial dissolution in organic solvent (DMF or DMSO) before dilution into aqueous reaction buffer, with a recommended final organic solvent concentration below 10% to maintain protein solubility .

aqueous bioconjugation protein stability solvent-free coupling

Extended Spacer Arm Length: ~10 Å Aliphatic Chain vs. 7.3 Å (Sulfo-MBS) and 8.3 Å (Sulfo-SMCC)

Mal-sac-HNSA contains a 6-carbon aminocaproyl spacer between the maleimide and the HNSA ester, yielding an estimated spacer arm length of approximately 10 Å [1][2]. This is longer than Sulfo-MBS (7.3 Å aromatic spacer) [3] and Sulfo-SMCC (8.3 Å cyclohexane spacer) [4]. The patent literature explicitly notes that longer spacer arms in HNSA esters are advantageous for producing immunogens that elicit antibodies more specific to the hapten rather than to linker-proximal epitopes [5].

spacer arm optimization conformational flexibility hapten-carrier conjugation

Minimal Linker-Specific Immunogenicity: No Detectable Crosslink-Directed Antibodies vs. Reported Immunogenicity of Other Bifunctional Reagents

In the original characterization study, conjugates prepared with mal-sac-HNSA elicited peptide-specific antibody responses but did not elicit detectable antibody specific to the crosslink itself [1]. This is a critical differentiator, as certain other bifunctional reagents can induce linker-directed immune responses that confound interpretation of immunogenicity studies [2].

immunogen preparation antibody specificity carrier protein conjugation

Validated Peptide-Protein Conjugation: Successful Generation of Peptide-Specific Antibodies in Multiple Independent Studies

Mal-sac-HNSA has been successfully employed to conjugate Cys6-bradykinin to BSA, producing antisera with defined cross-reactivity (4 × 10⁻³ with kallidin relative to bradykinin after five booster injections) [1]. In another study, the reagent was used to crosslink sulfhydryl-containing peptides to erythrocyte surface amino groups for thromboerythrocyte studies [2]. These applications demonstrate consistent, reproducible conjugation performance.

immunogen synthesis antibody production hapten-carrier conjugation

N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester sodium salt: Optimal Application Scenarios Based on Quantitative Differentiation


Real-Time Monitored Synthesis of Peptide-Carrier Immunogens

When preparing peptide-carrier protein conjugates for antibody generation, mal-sac-HNSA enables spectrophotometric tracking of amine reaction progress via HNSA dianion release, allowing researchers to optimize reaction time and crosslinker concentration to maximize conjugation efficiency while minimizing hydrolysis [1]. The water solubility eliminates organic solvent exposure that could denature carrier proteins, and the documented absence of linker-specific immunogenicity ensures that resulting antisera are directed against the peptide hapten rather than the crosslink [1].

Aqueous-Only Conjugation of Sulfhydryl-Containing Peptides to Proteins Without Organic Co-Solvent

For applications involving sensitive proteins that lose activity upon exposure to DMF or DMSO, mal-sac-HNSA provides a solvent-free conjugation workflow. Unlike SMCC (which requires organic solvent pre-dissolution) or even some sulfo-NHS reagents that may benefit from organic solvent addition, mal-sac-HNSA dissolves freely in aqueous buffer at working concentrations [1].

Hapten-Carrier Conjugation Requiring Extended Spacer Arm for Optimal Epitope Presentation

The ~10 Å spacer arm of mal-sac-HNSA, longer than the 7.3 Å of Sulfo-MBS and the 8.3 Å of Sulfo-SMCC, provides increased distance between the conjugated peptide and the carrier protein surface [2][3]. Patent literature explicitly identifies longer spacer arms in HNSA esters as advantageous for generating antibodies with enhanced hapten specificity [4].

Conjugation Workflows Requiring Process Monitoring for Quality Control and Optimization

The HNSA leaving group enables spectrophotometric quantitation at wavelengths between 350-500 nm, providing a direct, non-destructive method to track reaction kinetics and endpoint completion [5]. This eliminates the need for parallel control reactions or post-conjugation analytical methods to verify coupling success, streamlining workflow and reducing reagent consumption.

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